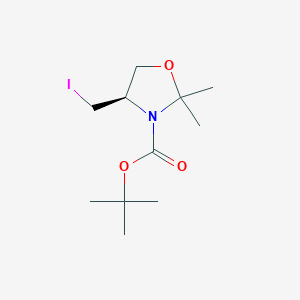

(R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine

Description

Significance of Chiral Heterocycles in Asymmetric Transformations and Complex Molecule Construction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. hilarispublisher.comyoutube.com Many pharmaceuticals, agrochemicals, and natural products owe their specific biological activities to their precise three-dimensional arrangement. hilarispublisher.comhilarispublisher.com Consequently, the ability to selectively synthesize one enantiomer over the other, a process known as asymmetric synthesis, is a cornerstone of modern chemical research. hilarispublisher.com

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and medicine. researchgate.net When a heterocyclic scaffold is also chiral, it becomes a powerful tool for chemists. Chiral heterocycles serve as valuable building blocks and intermediates in the synthesis of complex molecules. researchgate.net They can introduce stereocenters and provide a rigid framework that influences the stereochemical outcome of subsequent reactions, enabling the construction of intricate molecular architectures with a high degree of control. nih.gov

The Oxazolidine (B1195125) Ring System as a Chiral Scaffold and Auxiliary in Research

The oxazolidine ring, a five-membered heterocycle containing both oxygen and nitrogen, has garnered significant attention in asymmetric synthesis. nih.gov When derived from readily available chiral sources like amino acids, oxazolidines can function as "chiral auxiliaries." A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. rsc.orgwikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. ingentaconnect.com

Oxazolidinones, a related class of compounds, are particularly famous for their application as chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions, as pioneered by David A. Evans. rsc.orgresearchgate.net These auxiliaries provide a sterically defined environment that forces incoming reagents to approach from a specific direction, leading to the formation of one enantiomer in preference to the other. wikipedia.org The rigidity of the oxazolidine ring structure is key to its effectiveness in transmitting chiral information during a reaction. nih.gov

Contextualization of (R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine within Chiral Synthetic Methodologies

This compound is a specific chiral building block that combines several key features. The "(R)" designation indicates the specific stereochemistry at the C4 position of the oxazolidine ring. The "N-Boc" group refers to a tert-butyloxycarbonyl protecting group on the nitrogen atom, which modulates its reactivity and can be easily removed when necessary. The "2,2-dimethyl" groups provide steric bulk and lock the conformation of the ring. Finally, the "iodomethyl" group at the C4 position is a reactive handle, making this compound a valuable electrophile for introducing a chiral fragment into a target molecule.

This compound is a derivative of (R)-Garner's aldehyde, a well-known chiral building block. The iodomethyl group is a good leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes this compound a useful intermediate for the synthesis of more complex chiral molecules, such as unnatural amino acids, alkaloids, and other biologically active compounds. Its utility lies in its ability to introduce a predefined stereocenter into a molecule, which can then be further elaborated upon.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | tert-butyl (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

| Molecular Formula | C11H20INO3 |

| Stereochemistry | (R) |

| Key Functional Groups | N-Boc, Iodomethyl, Oxazolidine |

| Role in Synthesis | Chiral Building Block, Electrophile |

The strategic application of compounds like this compound exemplifies the power of using well-defined chiral synthons in the efficient and stereocontrolled construction of complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBRZVZDZOFAI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CI)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CI)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Precursors for R N Boc 4 Iodomethyl 2,2 Dimethyloxazolidine

Stereocontrolled Synthesis from Chiral Pool Starting Materials (e.g., Amino Acids)

The principle of utilizing readily available, enantiopure starting materials from the "chiral pool" is a cornerstone of modern asymmetric synthesis. This approach allows for the direct transfer of chirality into a target molecule, bypassing the need for chiral resolutions or asymmetric catalysis in the initial steps. Amino acids, with their inherent stereochemistry, are primary candidates for this strategy.

The most direct and widely employed route to (R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine begins with the naturally available amino acid, D-serine, which provides the required (R)-stereochemistry at the C4 position of the oxazolidine (B1195125) ring. The synthesis of the key hydroxymethyl precursor, (R)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine, is a well-established multi-step process. tsijournals.com

The sequence typically commences with the protection of the functional groups of D-serine. The carboxylic acid is often converted to a methyl ester to prevent unwanted side reactions, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. tsijournals.com The resulting N,O-protected D-serine derivative is then subjected to a cyclization reaction. This is commonly achieved through an acid-catalyzed condensation with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991) (DMP), to form the 2,2-dimethyloxazolidine (B1633789) ring, also known as an acetonide. tsijournals.com This step simultaneously protects the amino and hydroxyl groups of the original serine backbone within a single heterocyclic ring system.

Following the formation of the oxazolidine ring, the methyl ester at the C4 position is reduced to a primary alcohol. This reduction can be accomplished using standard reducing agents like lithium borohydride (B1222165). The resulting alcohol, (R)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine, is the immediate precursor to the target compound.

The final step is the conversion of the primary hydroxyl group into an iodomethyl group. A highly effective method for this transformation is the Appel reaction. wikipedia.orgsynarchive.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an iodine source, such as elemental iodine (I₂) or carbon tetraiodide (CI₄), to convert the alcohol to the corresponding alkyl iodide. wikipedia.orgcommonorganicchemistry.com The reaction proceeds via an Sɴ2 mechanism, which results in the inversion of stereochemistry at a chiral carbon. nrochemistry.comorganic-chemistry.org However, as the reaction occurs at a primary, achiral carbon (the -CH₂OH group), the stereointegrity of the adjacent C4 chiral center is preserved.

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification & N-Boc Protection | 1. SOCl₂, MeOH 2. (Boc)₂O, Base | (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate |

| 2 | Oxazolidine Ring Formation | 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (PTSA) | (R)-tert-butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate |

| 3 | Ester Reduction | LiBH₄ or other suitable hydride reagent | (R)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine |

| 4 | Iodination (Appel Reaction) | PPh₃, I₂, Imidazole | This compound |

While D-serine provides the most direct route, the fundamental strategy of oxazolidine formation is applicable to other chiral α-amino alcohols. The general principle involves the reduction of the carboxylic acid functionality of an amino acid to a primary alcohol, yielding a 1,2-amino alcohol. synarchive.com These chiral amino alcohols can then be cyclized with a ketone or aldehyde to form a corresponding oxazolidine.

For instance, starting with amino acids other than serine would lead to oxazolidine derivatives with different substituents at the C4 position. The choice of the starting amino acid dictates the stereochemistry and the nature of the side chain at this position. However, to arrive at the specific "4-(iodomethyl)" substitution pattern of the target compound, a starting material containing a primary alcohol that can be subsequently iodinated is necessary. Therefore, amino acids that can be readily converted into a chiral 1,2-amino alcohol with an additional manipulable functional group are required for synthesizing analogues.

Cyclization Strategies for Oxazolidine Ring Formation

The formation of the oxazolidine ring is the key step that establishes the core heterocyclic structure. Various methods can be employed to achieve this cyclization, each with its own mechanistic pathway and advantages.

The formation of the 2,2-dimethyloxazolidine ring in the target compound is typically a condensation reaction, not an iodocyclization. However, iodocyclization reactions represent an important analogous strategy for forming related five-membered nitrogen- and oxygen-containing heterocycles. In a typical iodocyclization, an iodine electrophile (like I₂) promotes the cyclization of an unsaturated substrate, such as an N-allyl amine or an unsaturated carbamate. rsc.org For example, iodine can catalyze the cyclization of o-alkynylanilines to form indole (B1671886) derivatives. rsc.orgresearchgate.net

More relevantly, Pd(II)-catalyzed allylic C-H oxidation of N-Boc protected homoallylic amines can lead to the formation of oxazolidinones, where an oxygen nucleophile attacks a palladium-π-allyl intermediate. nih.gov This type of reaction, while mechanistically distinct from the acid-catalyzed condensation used for the target molecule, demonstrates a modern approach to forming C-O bonds in the construction of similar heterocyclic systems. The key difference is that the synthesis of the target molecule involves the reaction of an existing 1,2-amino alcohol with a ketone, whereas iodocyclization and related reactions construct the ring via an intramolecular addition to a carbon-carbon multiple bond.

The most common method for forming the 2,2-dimethyloxazolidine ring from the serine-derived 1,2-amino diol is through acid-catalyzed condensation. This reaction uses a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA), to facilitate the reaction with acetone or 2,2-dimethoxypropane. tsijournals.com

The mechanism proceeds via several equilibrium steps. First, the acid protonates the carbonyl oxygen of acetone, increasing its electrophilicity. The amino group of the serine derivative then attacks the activated carbonyl carbon to form a hemiaminal intermediate. Subsequent acid-catalyzed dehydration leads to the formation of a reactive iminium ion. Finally, the intramolecular nucleophilic attack by the hydroxyl group onto the iminium carbon closes the five-membered ring. A final deprotonation step regenerates the acid catalyst and yields the stable oxazolidine product. Because the reaction does not involve breaking any bonds at the chiral center (C4), the stereochemical integrity of the starting amino alcohol is fully retained.

| Catalytic Step | Description |

|---|---|

| 1. Carbonyl Activation | Protonation of acetone/DMP by PTSA to increase electrophilicity. |

| 2. Hemiaminal Formation | Nucleophilic attack of the amino group on the activated carbonyl. |

| 3. Iminium Ion Generation | Acid-catalyzed dehydration of the hemiaminal intermediate. |

| 4. Ring Closure | Intramolecular attack of the hydroxyl group on the iminium ion. |

| 5. Catalyst Regeneration | Deprotonation to yield the final oxazolidine product and the free acid catalyst. |

The use of microwave irradiation has become a powerful tool in organic synthesis to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While the preparation of 4-substituted oxazolidin-2-ones from amino alcohols is a common two-step sequence, microwave-assisted methods can significantly improve the efficiency of the cyclization step. synarchive.com

Microwave-assisted synthesis of oxazolidine derivatives offers a remarkable reduction in reaction times. nih.gov The mechanistic implication of microwave heating is primarily related to the efficient and uniform energy transfer directly to the polar molecules in the reaction mixture. This rapid, localized heating can overcome activation energy barriers more effectively than conventional oil-bath heating, leading to a dramatic increase in reaction rate. For the acid-catalyzed cyclization to form the oxazolidine ring, microwave irradiation can accelerate the rate-limiting dehydration step (formation of the iminium ion), thereby driving the reaction to completion in a fraction of the time required under conventional reflux conditions.

Formation of the N-Boc Protecting Group: Methodological Considerations

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of the precursor amino alcohol is a critical step in the synthesis of this compound. The Boc group serves to temporarily block the reactivity of the amine, preventing unwanted side reactions in subsequent synthetic transformations. The choice of methodology for this protection step is guided by the need for high yields, mild reaction conditions to preserve the stereochemical integrity of the chiral center, and compatibility with other functional groups present in the starting material.

A common and efficient precursor for the synthesis of the target oxazolidine is D-serine. The synthesis typically begins with the esterification of D-serine, for example, to its methyl ester, followed by the protection of the amino group. The N-Boc protection of the serine ester is commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Methodological considerations for this step include the choice of solvent and base. A variety of solvents can be employed, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and methanol (B129727). The selection of the base is crucial to ensure efficient deprotonation of the amino group, facilitating its nucleophilic attack on the Boc anhydride. Common bases include triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), and sodium bicarbonate. The reaction is typically carried out at room temperature, and its progress can be monitored by thin-layer chromatography (TLC).

An alternative approach involves the direct N-Boc protection of the amino alcohol precursor, (R)-4-(hydroxymethyl)-2,2-dimethyloxazolidine, which can be synthesized from D-serine. This one-step protection avoids the need for esterification and subsequent reduction. The conditions for this direct protection are similar to those used for the serine ester, employing Boc₂O and a suitable base.

| Reagent/Condition | Role | Typical Implementation |

| Boc₂O | Boc group source | 1.0 - 1.2 equivalents |

| Base (e.g., TEA, NaHCO₃) | Proton scavenger | 1.1 - 1.5 equivalents |

| Solvent (e.g., DCM, THF) | Reaction medium | Anhydrous conditions |

| Temperature | Reaction control | 0 °C to room temperature |

The work-up procedure for the N-Boc protection reaction typically involves an aqueous wash to remove the base and any water-soluble byproducts, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the N-Boc protected product. Purification, if necessary, can be achieved by column chromatography.

Introduction of the Iodomethyl Moiety: Regioselective and Stereoselective Functionalization

The conversion of the hydroxymethyl group of (R)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine to the corresponding iodomethyl moiety is a key functional group transformation in the synthesis of the target compound. This step must be performed under conditions that are both regioselective, targeting only the primary alcohol, and stereoselective, preserving the stereochemistry at the C4 position of the oxazolidine ring.

The precursor, (R)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine, is typically prepared by the reduction of the corresponding carboxylic acid ester or aldehyde. For instance, (R)-N-Boc-serine methyl ester can be reduced to the alcohol using a reducing agent such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄).

Once the hydroxymethyl precursor is obtained, several methods can be employed for its conversion to the iodomethyl derivative. A widely used and reliable method is the Appel reaction. organic-chemistry.org This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert primary and secondary alcohols to the corresponding iodides. organic-chemistry.org The reaction proceeds through the formation of an oxyphosphonium iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction. For a primary alcohol, this reaction is highly efficient and proceeds without compromising the stereochemistry of adjacent chiral centers.

The typical conditions for the Appel reaction involve the addition of triphenylphosphine and iodine to a solution of the alcohol in an aprotic solvent such as dichloromethane or acetonitrile (B52724) at 0 °C, followed by stirring at room temperature. The progress of the reaction can be monitored by TLC. The work-up involves the removal of the triphenylphosphine oxide byproduct, which can be challenging due to its similar polarity to the product. However, careful chromatography or crystallization can afford the pure iodomethyl compound.

An alternative method for the iodination involves a two-step procedure via a sulfonate ester intermediate. The alcohol is first converted to a mesylate or tosylate by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. The resulting sulfonate ester is an excellent leaving group and can be readily displaced by iodide in a subsequent Finkelstein reaction using sodium iodide in acetone. This method also proceeds with inversion of configuration if the reaction occurs at a chiral center, but for a primary alcohol, it effectively leads to the desired iodomethyl product while preserving the stereochemistry of the rest of the molecule.

| Method | Reagents | Solvent | Key Features |

| Appel Reaction | PPh₃, I₂ | DCM, Acetonitrile | Mild conditions, high yields, direct conversion. organic-chemistry.org |

| Sulfonylation/Finkelstein | 1. MsCl or TsCl, TEA2. NaI | 1. DCM2. Acetone | Two-step process, good for sterically hindered alcohols. |

Both methods are highly regioselective for the primary hydroxyl group and are not expected to affect the N-Boc protecting group or the oxazolidine ring. The choice between these methods may depend on the specific substrate and the desired scale of the reaction.

Comparative Analysis of Synthetic Efficiencies and Stereochemical Outcomes

The synthesis commencing from D-serine generally involves three key steps after the initial esterification: N-Boc protection, reduction of the ester to the primary alcohol, and iodination of the alcohol.

N-Boc Protection: This step typically proceeds in high yield, often exceeding 95%, with no risk of racemization at the chiral center. tsijournals.com

Reduction of the Ester: The reduction of the methyl ester of N-Boc-D-serine to (R)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine (after cyclization with acetone) using reducing agents like LiBH₄ also provides high yields, generally in the range of 85-95%. This step does not affect the stereocenter.

Iodination: The conversion of the primary alcohol to the iodide via the Appel reaction is known for its high efficiency, with reported yields often greater than 90%. organic-chemistry.org As the reaction occurs at a primary carbon, the stereochemical integrity of the C4 position is maintained.

An alternative route starting from the commercially available (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (a derivative of Garner's aldehyde) involves a one-step reduction to the alcohol followed by iodination.

Reduction of the Aldehyde: The reduction of the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride is a very high-yielding reaction, typically >98%.

Iodination: The subsequent iodination of the resulting alcohol would have a similar efficiency to the route starting from the ester.

| Synthetic Step | Starting Material | Product | Typical Yield (%) | Stereochemical Outcome |

| N-Boc Protection | D-Serine Methyl Ester | N-Boc-D-Serine Methyl Ester | >95 | Retention of configuration |

| Reduction | N-Boc-D-Serine Methyl Ester | (R)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | 85-95 | Retention of configuration |

| Iodination (Appel) | (R)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | This compound | >90 | Retention of configuration |

| Reduction | (R)-N-Boc-4-formyl-2,2-dimethyloxazolidine | (R)-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine | >98 | Retention of configuration |

Reactivity and Transformational Pathways of R N Boc 4 Iodomethyl 2,2 Dimethyloxazolidine

Nucleophilic Substitution Reactions at the Iodomethyl Center

The primary carbon-iodine bond is the most prominent site for nucleophilic attack under neutral or basic conditions. The iodide ion is an excellent leaving group, facilitating substitution reactions with a wide array of nucleophiles. These transformations are fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing for the extension of the side chain at the C4 position.

Stereochemical Course of Substitution Reactions

Nucleophilic substitution at the primary iodomethyl center predominantly follows an SN2 (bimolecular nucleophilic substitution) mechanism. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon. uky.edu However, in the case of (R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine, the substitution occurs at an achiral CH2 group.

Exploration of Diverse Nucleophiles

The high reactivity of the primary iodide allows for reactions with a broad spectrum of both hard and soft nucleophiles. This versatility enables the introduction of various functional groups, significantly expanding the synthetic utility of this chiral building block. Under appropriate, typically non-acidic conditions, these substitutions can be achieved with high chemoselectivity, leaving the N-Boc group and the oxazolidine (B1195125) ring intact.

Common nucleophiles employed in reactions with similar alkyl iodides include:

Azides: Sodium azide (B81097) (NaN3) can be used to introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine.

Cyanides: Alkali metal cyanides, such as sodium cyanide (NaCN), allow for a one-carbon chain extension to form a nitrile.

Thiolates: Thiolates (RS-) are excellent nucleophiles for forming thioethers.

Carboxylates: The reaction with carboxylate anions yields esters.

Enolates: Carbon nucleophiles, such as malonic esters or β-ketoesters, can be used to form new carbon-carbon bonds, enabling the construction of more complex carbon skeletons.

The table below illustrates potential substitution reactions with various nucleophiles.

| Nucleophile | Reagent/Typical Conditions | Product Functional Group |

| Azide (N3-) | NaN3 in DMF | Azide |

| Cyanide (CN-) | KCN in DMSO | Nitrile |

| Acetate (CH3COO-) | CH3COONa in DMF | Ester |

| Thiophenoxide (PhS-) | PhSNa in THF | Thioether |

| Diethyl Malonate Enolate | NaH, Diethyl malonate in THF | Alkylated Malonic Ester |

Ring-Opening Reactions of the Oxazolidine Core

The 2,2-dimethyloxazolidine (B1633789) ring is an N,O-acetal, which is characteristically stable under basic and neutral conditions but susceptible to cleavage under acidic conditions. This reactivity provides a pathway to deprotect the functionalities derived from the original amino alcohol precursor.

Stereoselective Ring Scission and Subsequent Derivatization

Acid-catalyzed hydrolysis of the oxazolidine ring exposes the parent β-amino alcohol functionality. The reaction proceeds via protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water or another solvent molecule, leading to ring scission. Since the stereocenter at C4 is part of the ring, its integrity is maintained throughout the hydrolysis process. This stereoselective ring-opening yields a chiral N-Boc-protected amino alcohol.

The resulting hydroxyl and amine functionalities can be further derivatized. For instance, the hydroxyl group can be oxidized, acylated, or used in etherification reactions, while the N-Boc-protected amine remains masked for subsequent transformations.

Control of Chemoselectivity in Ring-Opening Processes

Achieving chemoselectivity is crucial when multiple acid-labile groups are present, as is the case with this compound, which contains both an oxazolidine ring and an N-Boc group. Both groups are cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.com

Selective ring-opening of the oxazolidine while preserving the N-Boc group can be challenging but may be achieved under carefully controlled, milder acidic conditions. The relative lability of the two groups can be exploited. Often, N,O-acetals are more sensitive to acid than N-Boc groups. By using a stoichiometric amount of a mild acid catalyst (e.g., p-toluenesulfonic acid in a non-aqueous solvent) or certain Lewis acids, it may be possible to favor oxazolidine cleavage. Conversely, conditions for nucleophilic substitution at the iodomethyl group are typically basic or neutral, ensuring the stability of both the oxazolidine ring and the N-Boc group.

| Desired Transformation | Reagent Class | Expected Outcome |

| Nucleophilic Substitution | Basic/Neutral Nucleophile (e.g., NaN3) | Substitution at C-I; Ring and Boc group intact |

| Oxazolidine Ring-Opening | Mild Acid (e.g., catalytic p-TSA) | Ring scission; Boc group may remain intact |

| N-Boc Deprotection | Strong Acid (e.g., TFA) | Boc group removal; Ring likely opens as well |

| Full Deprotection | Strong Acid (e.g., excess HCl) | Removal of Boc group and opening of the oxazolidine ring |

Transformations Involving the N-Boc Protecting Group

The tert-butyloxycarbonyl (N-Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com Its removal, however, is readily accomplished under acidic conditions.

The standard mechanism for N-Boc deprotection involves protonation of the carbonyl oxygen of the carbamate, followed by the elimination of a stable tert-butyl cation, which typically forms isobutene. total-synthesis.com The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.

A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups in the molecule. nih.govmdpi.com For this compound, strong acidic conditions required for Boc removal will almost certainly lead to the concurrent cleavage of the acid-labile oxazolidine ring. Therefore, this transformation is typically performed as one of the final steps in a synthetic sequence when both the amine and the hydroxyl group need to be unmasked.

The table below summarizes common conditions for N-Boc deprotection.

| Reagent(s) | Solvent | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp | Standard and highly effective method. reddit.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | 0 °C to Room Temp | Provides the amine as its hydrochloride salt. |

| p-Toluenesulfonic Acid (p-TSA) | Acetonitrile (B52724)/Water | Reflux | Can be used when milder conditions are needed. |

| Iodine (I2) | Dichloromethane (DCM) or Solvent-free | Room Temp | A neutral and selective method for deprotection. researchgate.net |

Orthogonal Deprotection Strategies

Orthogonal deprotection, the selective removal of one protecting group in the presence of another, is a key strategy in multi-step synthesis. For this compound, the N-Boc group and the isopropylidene ketal can be removed under distinct conditions.

The N-Boc group is characteristically labile under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are commonly employed for its removal. core.ac.ukresearchgate.net These conditions typically leave the isopropylidene ketal intact, allowing for selective derivatization of the newly freed secondary amine.

Conversely, the isopropylidene ketal is sensitive to aqueous acidic conditions, often stronger than those required for Boc removal, or to Lewis acids. This allows for the selective deprotection of the 1,2-diol functionality while preserving the N-Boc group.

A notable method for N-Boc deprotection that could offer orthogonality involves the use of iodine. core.ac.ukresearchgate.netsemanticscholar.org Given the presence of an iodomethyl group in the substrate, the compatibility and potential for intramolecular reactions would need careful consideration. Iodine-mediated deprotection is generally mild and has been shown to be selective in various contexts. core.ac.ukresearchgate.netsemanticscholar.org

Table 1: Orthogonal Deprotection Conditions

| Protecting Group | Reagent/Conditions | Selectivity |

| N-Boc | TFA/DCM or HCl/Dioxane | High selectivity over isopropylidene ketal |

| Isopropylidene | Aqueous Acid (e.g., aq. HCl) | High selectivity over N-Boc group |

| N-Boc | Iodine | Potentially selective, requires substrate-specific evaluation |

Reactions of the Oxazolidine Ring System with Retention of Stereochemistry

The oxazolidine ring is a robust protecting group for the 1,2-amino alcohol functionality and can undergo several transformations that maintain the integrity of the C-4 stereocenter.

Functionalization at C-2 and C-5 Positions

The C-2 position of the 2,2-dimethyloxazolidine is a ketal carbon and is generally unreactive under neutral or basic conditions, preserving the protection of the diol. The primary site for functionalization on the oxazolidine ring system of the title compound, beyond the iodomethyl group, is the C-5 position. The C-5 methylene (B1212753) group can potentially be functionalized, although this is less common than reactions involving the C-4 substituent.

More frequently, transformations occur following the conversion of the iodomethyl group at C-4 into other functionalities. This primary iodide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at this position with retention of the C-4 stereochemistry.

Table 2: Potential Nucleophilic Substitution Reactions at the Iodomethyl Group

| Nucleophile | Resulting Functional Group |

| NaN3 | Azide |

| NaCN | Nitrile |

| R-COO⁻ | Ester |

| R-S⁻ | Thioether |

| R₂N⁻ | Amine |

Rearrangements and Cycloaddition Reactions

While specific examples involving this compound are not prevalent in the literature, related oxazolidine structures are known to participate in rearrangement and cycloaddition reactions.

Intramolecular reactions involving the iodomethyl group are conceivable. For instance, treatment with a strong, non-nucleophilic base could potentially induce elimination to form a vinyl group at C-4, which could then participate in cycloaddition reactions.

Furthermore, the nitrogen atom of the oxazolidine, after Boc-deprotection, could undergo intramolecular cyclization with the side chain, potentially leading to the formation of bicyclic structures such as aziridines, although this would involve the displacement of a leaving group derived from the hydroxyl function at C-5 after deprotection of the acetonide. The synthesis of aziridines from N-Boc protected imines and diazo compounds is a well-established process and highlights the utility of N-Boc groups in directing such cyclizations. nih.gov

Ring-expansion reactions of heterocyclic systems are also known. nih.gov For instance, the Buchner ring expansion involves the reaction of a carbene with an aromatic ring. nih.gov While not directly applicable here, it illustrates the potential for ring expansion methodologies to be applied to heterocyclic systems under appropriate conditions.

Applications of R N Boc 4 Iodomethyl 2,2 Dimethyloxazolidine As a Chiral Building Block in Asymmetric Synthesis

Role as a Chiral Auxiliary in Diastereoselective Reactions

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the formation of a new stereocenter with high diastereoselectivity. The auxiliary is subsequently removed to reveal the enantiomerically enriched product. The rigid, C2-symmetric-like environment provided by the oxazolidinone ring is expected to effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less sterically hindered face.

In the context of asymmetric alkylation, the (R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine auxiliary would first be acylated with a desired carboxylic acid derivative. Deprotonation of the resulting N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA), would generate a lithium enolate. The stereochemistry of this enolate (Z vs. E) is critical for the subsequent diastereoselective alkylation. The bulky gem-dimethyl groups and the substituent at the C4 position of the oxazolidine (B1195125) ring are expected to direct the formation of a specific enolate geometry.

The subsequent alkylation with an electrophile (e.g., an alkyl halide) would proceed via a transition state where the oxazolidinone ring dictates the facial selectivity of the approach of the electrophile. This steric control is anticipated to lead to a high degree of diastereoselectivity in the newly formed carbon-carbon bond.

Table 1: Hypothetical Data for Asymmetric Alkylation

| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl bromide | LDA | >95:5 | >90 |

| 2 | Methyl iodide | NaHMDS | >95:5 | >90 |

Note: This table is illustrative and not based on experimental data for the title compound.

The enolates derived from N-acyl oxazolidinones are also powerful nucleophiles in aldol (B89426) reactions. The formation of boron enolates, often generated using dialkylboron triflates and a tertiary amine base, typically leads to the formation of (Z)-enolates, which are crucial for achieving high syn-diastereoselectivity in the subsequent aldol addition to an aldehyde.

The Zimmerman-Traxler transition state model is often invoked to explain the high stereoselectivity observed in these reactions. The chair-like six-membered transition state, involving the boron enolate and the aldehyde, is sterically organized by the chiral auxiliary, leading to the preferential formation of one of the possible syn-diastereomers.

For conjugate additions, an α,β-unsaturated carbonyl compound would be attached to the oxazolidine auxiliary. The chiral auxiliary would then direct the 1,4-addition of a nucleophile, such as an organocuprate, to one face of the double bond. The steric hindrance provided by the oxazolidinone ring is expected to effectively block one face of the enone system, leading to a highly diastereoselective Michael addition.

Construction of Enantiomerically Enriched Complex Organic Molecules

Following the diastereoselective bond-forming reaction, the chiral auxiliary can be cleaved under mild conditions to yield the desired enantiomerically enriched product and recover the auxiliary. Common methods for auxiliary removal include hydrolysis (acidic or basic), reduction (e.g., with LiBH4 or LiAlH4), or conversion to other functional groups.

A key potential application of this compound lies in the synthesis of non-proteinogenic α-amino acids. By employing an N-glycinyl-derived acyl oxazolidinone, diastereoselective alkylation of the enolate would introduce a side chain, which upon cleavage of the auxiliary, would yield an enantiomerically enriched α-amino acid. The iodomethyl group on the auxiliary itself could potentially be used to further functionalize the molecule or to anchor it to a solid support.

The inherent 1,2-amino alcohol functionality within the this compound structure makes it a valuable precursor for more complex chiral amino alcohol derivatives. Reductive cleavage of the N-acyl bond and the oxazolidine ring simultaneously can provide access to chiral aminodiols, which are important structural motifs in many natural products and pharmaceuticals. The iodomethyl group offers a handle for further synthetic transformations either before or after the key diastereoselective step.

Despite a comprehensive search of available scientific literature, specific applications of the chemical compound This compound as a chiral building block in the total synthesis of natural products and bioactive scaffolds, or in the development of novel stereoselective reaction methodologies, are not extensively documented in publicly accessible resources.

The inquiry sought to detail the utility of this specific iodo-oxazolidine derivative in several key areas of asymmetric synthesis, including its role in the construction of complex natural products, its incorporation into novel catalyst and ligand designs, and its use as a chiral inducer in multicomponent reactions.

While the broader class of chiral oxazolidines, often derived from amino acids, are well-established as valuable synthons and chiral auxiliaries in organic chemistry, information pinpointing the application of the "this compound" variant in the specified contexts remains elusive. Research databases and chemical literature provide ample evidence for the use of related structures, such as the analogous bromomethyl or hydroxymethyl derivatives, in various synthetic transformations. These related compounds serve as versatile precursors for introducing chiral fragments into target molecules.

However, detailed research findings, case studies, or data tables specifically illustrating the synthetic utility of This compound in the total synthesis of named natural products or in the development of new catalytic systems could not be retrieved. Similarly, its documented participation in multicomponent reactions to induce stereoselectivity appears to be limited or not widely published.

Therefore, a detailed article structured around the requested outline, focusing solely on the specified chemical compound and its applications with supporting data, cannot be generated at this time due to the absence of specific research findings in the public domain.

Mechanistic and Stereochemical Investigations of Reactions Involving R N Boc 4 Iodomethyl 2,2 Dimethyloxazolidine

Elucidation of Reaction Pathways and Transition States

The reactions of (R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine predominantly involve nucleophilic substitution at the primary carbon bearing the iodine atom. The elucidation of the precise reaction pathway, whether it proceeds through a direct displacement (SN2) or a pathway with more carbocationic character (SN1-like), is critical for rationalizing the observed stereoselectivity.

The conformational rigidity of the oxazolidine (B1195125) ring in this compound plays a crucial role in dictating the stereochemical course of its reactions. The bulky N-Boc and gem-dimethyl groups lock the five-membered ring into a preferred conformation, which in turn influences the orientation of the iodomethyl substituent. This conformational bias can lead to facial selectivity, where one face of the reactive center is sterically shielded, directing the incoming nucleophile to the more accessible face.

In a typical SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (iodine). The conformation of the oxazolidine ring and the steric hindrance posed by the N-Boc group can influence the trajectory of this attack, potentially leading to high diastereoselectivity in the products.

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction conditions. Factors such as the nature of the nucleophile, the solvent, the temperature, and the presence of additives can significantly impact the diastereomeric and enantiomeric ratios of the products.

For instance, strong, small nucleophiles in polar aprotic solvents tend to favor an SN2 mechanism, leading to a clean inversion of configuration at the reacting center. Conversely, conditions that promote an SN1-like mechanism, such as the use of weaker nucleophiles, polar protic solvents, or Lewis acid catalysts, can lead to a loss of stereochemical integrity. In such cases, the formation of a carbocation intermediate would allow for attack from either face, potentially resulting in a mixture of diastereomers.

A hypothetical study on the reaction of this compound with different nucleophiles could yield the following illustrative data:

| Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Predominant Mechanism |

|---|---|---|---|---|

| NaN3 | DMF | 25 | >99:1 | SN2 |

| CH3CO2K | DMSO | 50 | 95:5 | SN2 |

| H2O | H2O/Acetone (B3395972) | 80 | 70:30 | SN1-like |

| CH3OH | CH3OH | 60 | 80:20 | SN1-like |

Chiral Induction Mechanisms

The inherent chirality of this compound allows it to act as a chiral auxiliary, directing the stereochemical outcome of reactions at a prochiral center.

In reactions where the iodomethyl group is transformed into a new stereocenter, the existing chirality of the oxazolidine ring can effectively control the stereochemistry of the newly formed center. This is a classic example of auxiliary-controlled stereodifferentiation. The steric and electronic properties of the oxazolidine moiety create a chiral environment that favors the formation of one diastereomer over the other. The bulky tert-butyl group of the Boc protecting group and the gem-dimethyl groups on the oxazolidine ring are key features that contribute to this stereochemical control.

The concept of "chiral memory" refers to the retention of stereochemical information in a reactive intermediate. nih.gov In reactions of this compound that might proceed through a transient achiral intermediate, the chiral information can be temporarily stored in a conformational or electronic feature of the molecule and then transferred to the product. The configurational stability of the oxazolidine ring is crucial for this process, as any racemization or epimerization of the original stereocenter would lead to a loss of stereochemical control. The robust nature of the N-Boc protecting group and the inherent stability of the oxazolidine ring generally ensure high configurational stability under a wide range of reaction conditions. rsc.org

Spectroscopic and Diffraction Studies for Absolute and Relative Stereochemistry Determination

The unambiguous determination of the absolute and relative stereochemistry of the products derived from this compound is essential for validating the mechanistic proposals and the effectiveness of the chiral induction.

Several powerful techniques are employed for this purpose. Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable crystal can be obtained. researchgate.netthieme-connect.denih.gov The analysis of the diffraction pattern allows for the precise three-dimensional arrangement of atoms in the crystal lattice to be determined. researchgate.netthieme-connect.de

In addition to X-ray crystallography, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are increasingly used to determine the absolute configuration of chiral molecules in solution. soton.ac.ukmdpi.com These techniques measure the differential interaction of left and right circularly polarized light with the chiral molecule and can provide a spectroscopic fingerprint that is unique to a specific enantiomer. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is invaluable for determining the relative stereochemistry of diastereomers. semanticscholar.org By analyzing the spatial proximity of different protons in the molecule, the relative orientation of substituents can be established.

A comparative table of these techniques is presented below:

| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |

|---|---|---|---|---|

| Single-Crystal X-ray Diffraction | Absolute and relative stereochemistry, 3D structure | High-quality single crystal | Unambiguous determination of absolute configuration | Crystal growth can be challenging |

| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Solution of the compound | Does not require crystallization | Requires computational modeling for interpretation |

| Raman Optical Activity (ROA) | Absolute configuration in solution | Solution of the compound | Complementary to VCD | Requires specialized equipment |

| Nuclear Magnetic Resonance (NMR) | Relative stereochemistry, connectivity | Solution of the compound | Widely available, provides detailed structural information | Does not directly provide absolute configuration |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., NOESY, COSY)

Advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of stereochemistry in chiral molecules like this compound. While standard 1D NMR (¹H and ¹³C) provides information about the connectivity of atoms, 2D NMR experiments reveal through-bond and through-space correlations, which are crucial for determining the relative configuration of stereocenters.

Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling networks within the molecule. In the case of this compound, a COSY spectrum would show correlations between the proton at the C4 chiral center and the diastereotopic protons of the adjacent iodomethyl group (CH₂I), as well as the protons on the oxazolidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining spatial proximity between protons. For this compound, a NOESY experiment would be critical in confirming the cis or trans relationship between substituents on the oxazolidine ring. For instance, NOE correlations would be expected between the proton at C4 and one of the gem-dimethyl groups at C2 if they are on the same face of the ring. The presence or absence of specific NOE cross-peaks provides definitive evidence for the relative stereochemistry.

Hypothetical NOESY Data for this compound

| Proton 1 (¹H δ, ppm) | Proton 2 (¹H δ, ppm) | Observed NOE | Implied Spatial Proximity |

| H4 (methine) | CH₃ (one of the gem-dimethyls) | Strong | cis relationship |

| H4 (methine) | CH₂I (one of the methylene (B1212753) protons) | Medium | Proximity due to rotation |

| Boc (t-butyl) | CH₃ (one of the gem-dimethyls) | Weak | Conformational dependence |

X-ray Crystallography for Definitive Structural and Stereochemical Analysis

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable single crystal would allow for its definitive structural elucidation. The presence of the heavy iodine atom would be advantageous for the crystallographic analysis, facilitating the determination of the absolute configuration using anomalous dispersion. The resulting crystal structure would provide irrefutable proof of the (R) configuration at the C4 stereocenter and the precise conformation of the oxazolidine ring.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.7 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.02(3) |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly useful for confirming the absolute configuration of a compound in solution. mtoz-biolabs.com The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a fingerprint for a specific enantiomer.

To confirm the absolute configuration of this compound, its experimental CD spectrum would be recorded and compared to a theoretically predicted spectrum. nih.gov The theoretical spectrum would be calculated using quantum chemical methods for the known (R) configuration. A good match between the experimental and calculated spectra would provide strong evidence for the assigned absolute configuration. nih.gov

Hypothetical CD Spectral Data for this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 210 | +15,000 |

| 235 | -8,000 |

| 260 | +2,500 |

Computational and Theoretical Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms and molecular properties that can be difficult to study experimentally.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be invaluable for studying the energetics of its reactions and characterizing the geometries of transition states.

Hypothetical DFT-Calculated Reaction Energetics for a Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -12.4 |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Chiral Induction Modeling

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to study the conformational landscape and dynamic behavior of molecules. nih.gov MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid exploration of different conformations. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule. nih.govmdpi.com

For this compound, MM calculations could be used to identify the lowest energy conformations of the molecule. MD simulations could then be employed to study the flexibility of the oxazolidine ring and the rotational freedom around its single bonds. In the context of a reaction, MD simulations could be used to model the approach of a reactant to the chiral center, providing insights into the factors that govern chiral induction and the stereochemical outcome of the reaction.

Hypothetical Conformational Analysis Data from Molecular Mechanics

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C4-C-I) (°) |

| 1 (Global Minimum) | 0.0 | 175 |

| 2 | 1.2 | -65 |

| 3 | 2.5 | 55 |

Future Research Directions and Emerging Applications of Chiral Iodomethyl Oxazolidines

Expansion of Synthetic Scope to Diverse Molecular Architectures

The inherent functionality of (R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine serves as a linchpin for the synthesis of a wide array of intricate molecular structures. The iodomethyl group is a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions, allowing for the construction of diverse side chains. Furthermore, this moiety can participate in a range of carbon-carbon bond-forming reactions, enabling the elaboration of the core structure into more complex frameworks.

Future research will likely focus on leveraging this reactivity to access novel heterocyclic systems. For instance, intramolecular cyclization strategies are expected to yield a variety of fused and spirocyclic oxazolidine (B1195125) derivatives, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.govnih.govmdpi.com The development of tandem reaction sequences starting from chiral iodomethyl-oxazolidines will also be a key area of exploration, allowing for the rapid construction of molecular complexity in a single pot.

The application of these building blocks in the total synthesis of natural products and their analogues is another promising avenue. The defined stereochemistry of the oxazolidine core can be used to control the stereochemical outcome of subsequent reactions, making them valuable intermediates in the synthesis of stereochemically rich and biologically active molecules.

Table 1: Examples of Diverse Molecular Scaffolds Accessible from Chiral Oxazolidine Precursors

| Starting Material Class | Reaction Type | Resulting Scaffold | Potential Applications |

|---|---|---|---|

| N-Acyl Oxazolidinones | Asymmetric Aldol (B89426)/Curtius | 4,5-Disubstituted Oxazolidin-2-ones | Chiral Building Blocks, Bioactive Molecules |

| Azadienes and Haloalcohols | [3+2] Annulation | Spiro-oxazolidines | Medicinal Chemistry, Natural Product Synthesis nih.gov |

| Azomethine Ylides and Maleimides | [3+2] 1,3-Dipolar Cycloaddition | Pyrrolidine-fused Spirooxindoles | Drug Discovery, Catalyst Development researchgate.net |

Green Chemistry Approaches in Oxazolidine Synthesis and Transformation

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis and modification of chiral oxazolidines are no exception. Future research will prioritize the development of more environmentally benign and sustainable methods.

A key focus will be the utilization of carbon dioxide (CO2) as a renewable C1 feedstock for the synthesis of the oxazolidinone core. rsc.org This approach not only valorizes a greenhouse gas but also avoids the use of toxic phosgene (B1210022) derivatives. The development of highly efficient and recyclable catalysts for this transformation, including supported catalysts and those operable under solvent-free conditions, will be crucial. researchgate.netthieme-connect.com

Solvent selection is another critical aspect of green chemistry. Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or water will be actively pursued. rsc.org Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, is also a promising technique for the synthesis of chiral oxazolines. rsc.org The development of catalytic systems that can be easily recovered and reused will further enhance the sustainability of these processes. researchgate.net

Table 2: Green Chemistry Metrics for Oxazolidinone Synthesis

| Green Chemistry Principle | Application in Oxazolidinone Synthesis | Key Research Directions |

|---|---|---|

| Atom Economy | Use of CO2 as a C1 source in cycloaddition reactions. rsc.org | Development of highly efficient catalysts for CO2 fixation. |

| Use of Renewable Feedstocks | Synthesis from amino acids. | Biocatalytic routes to chiral amino alcohols. |

| Catalysis | Use of recyclable heterogeneous and homogeneous catalysts. researchgate.netthieme-connect.com | Design of highly active and stable supported catalysts. |

| Benign Solvents | Solvent-free synthesis, use of ionic liquids or water. rsc.org | Exploration of deep eutectic solvents and other green media. |

| Energy Efficiency | Microwave-assisted and flow chemistry synthesis. rsc.orgrsc.org | Optimization of reaction conditions to minimize energy input. |

Development of Catalytic Asymmetric Methods Utilizing Oxazolidine Scaffolds

Chiral oxazolidines are not only valuable synthetic intermediates but can also serve as ligands in asymmetric catalysis. The rigid oxazolidine ring and the presence of multiple stereocenters can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of transformations.

Future research will focus on the design and synthesis of novel oxazolidine-based ligands with tailored steric and electronic properties for specific catalytic applications. These ligands, derived from readily available amino acids, can be incorporated into transition metal complexes for a wide range of asymmetric reactions, including hydrogenations, C-H functionalizations, and carbon-carbon bond-forming reactions. mdpi.combeilstein-journals.orgresearchgate.net

A significant area of development will be the immobilization of these chiral catalysts on solid supports. thieme-connect.com This approach facilitates catalyst recovery and reuse, aligning with the principles of green chemistry and making these catalytic systems more economically viable for industrial applications. Furthermore, computational studies will play an increasingly important role in the rational design of new ligands and in understanding the mechanism of catalysis, thereby accelerating the development of more efficient and selective catalysts. amanote.comresearchgate.netresearchgate.netfrontiersin.org

Exploration of New Reactivity Modes for the Iodomethyl Functionality

The iodomethyl group of this compound is typically utilized in nucleophilic substitution reactions. However, there is significant potential for exploring new and unconventional reactivity modes of this functional group.

One exciting avenue is the use of photoredox catalysis to generate a radical species from the C-I bond. unimi.itunimi.itnih.govbeilstein-journals.orgnih.gov This would open up a plethora of novel transformations, including radical-mediated cyclizations, additions to alkenes, and cross-coupling reactions, allowing for the construction of previously inaccessible molecular architectures. The mild reaction conditions associated with photoredox catalysis are also highly attractive from a green chemistry perspective.

Furthermore, the iodomethyl group can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide range of aryl, alkynyl, and vinyl substituents. Research in this area will focus on developing efficient catalytic systems that are compatible with the oxazolidine scaffold and tolerate a broad range of functional groups. The activation of the C-I bond through other means, such as with organometallic reagents or under electrochemical conditions, also warrants further investigation. nih.govacs.orgresearchgate.netnih.gov

Integration into Advanced Synthetic Strategies for Complex Molecule Libraries

The unique structural and functional features of chiral iodomethyl-oxazolidines make them ideal building blocks for the construction of complex and diverse molecule libraries for high-throughput screening and drug discovery. Their integration into advanced synthetic strategies, such as diversity-oriented synthesis (DOS), will be a major focus of future research.

DOS aims to rapidly generate a collection of structurally diverse molecules from a common starting material. The multiple functionalization points of the oxazolidine scaffold—the iodomethyl group, the Boc-protected nitrogen, and the potential for modifications on the oxazolidine ring itself—make it an excellent platform for DOS. By systematically varying the substituents at these positions, large and diverse libraries of compounds can be generated.

Furthermore, these chiral scaffolds can be utilized in fragment-based drug discovery (FBDD). The oxazolidinone core can serve as a starting point for the development of more potent and selective drug candidates by growing or linking fragments that bind to specific biological targets. nih.govebi.ac.ukresearchgate.netresearchgate.net The inherent chirality of these building blocks is particularly advantageous in this context, as stereochemistry often plays a crucial role in drug-receptor interactions.

Q & A

Q. What are common synthetic routes for preparing (R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine?

The compound is typically synthesized via nucleophilic substitution reactions. For example, N-Boc-4-(iodomethyl)piperidine carboxylate can react with α-ketoesters under mild conditions (room temperature) to avoid side reactions like double bond formation . The Boc (tert-butoxycarbonyl) group is introduced early to protect the amine, ensuring regioselectivity during subsequent steps. Reaction optimization may involve adjusting catalysts (e.g., DMAP or NEt₃) to suppress competing carbonate formation .

Q. How is the stereochemical integrity of this compound maintained during synthesis?

The (R)-configuration is preserved using chiral starting materials or enantioselective catalysis. For instance, oxazolidine rings formed under acid-catalyzed conditions retain stereochemistry due to their rigid structure. Analytical techniques like chiral GC-FID or HPLC are critical post-synthesis to verify enantiopurity. Conversion to 2,2-dimethyloxazolidine derivatives (e.g., compound 5 in ) enhances chromatographic resolution for accurate analysis .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR : To confirm Boc-group integrity and iodomethyl substitution.

- Mass spectrometry : For molecular weight validation.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., (S)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine) .

- Chiral GC-FID : After derivatization to 2,2-dimethyloxazolidine, enabling enantiomeric excess determination .

Advanced Research Questions

Q. Why is the 2,2-dimethyloxazolidine group preferred over silyl ethers in multistep syntheses?

The oxazolidine group simultaneously protects amines and hydroxyls while avoiding steric hindrance. Unlike silyl ethers, it lacks acidic protons (e.g., carbamate NH), preventing undesired side reactions during olefination or reductions (e.g., DIBALH). This was critical in synthesizing complex natural products like theonellamide derivatives, where silyl ethers slowed reaction kinetics .

Q. How can competing carbonate formation be mitigated during Boc protection of amino alcohols?

When treating amino alcohols with Boc₂O, carbonate byproducts may dominate if catalysts like DMAP or NEt₃ are used. Switching to oxazolidine protection under acidic conditions (e.g., BF₃·Et₂O or PPTS in acetone) suppresses carbonate formation. For example, cyclization with 2,2-dimethoxypropane (2,2-DiMP) achieved 76% yield of dimethyloxazolidine 8 versus 21% under suboptimal conditions .

Q. What strategies optimize the chemo-enzymatic synthesis of 1,2-amino alcohols using this compound?

A hybrid approach combines enzymatic alcohol dehydrogenase (ADH) catalysis with palladium nanoparticle-mediated racemization. For instance, ADH reduces ketones to (S)-alcohols, while Pd-NPs recycle the undesired (R)-enantiomer. The oxazolidine derivative 5 facilitates enantiomeric excess analysis via GC-FID, achieving >90% ee in optimized systems .

Q. How does steric hindrance influence reactivity in cross-coupling reactions involving the iodomethyl group?

The bulky Boc and dimethyloxazolidine groups hinder nucleophilic substitution at the iodomethyl site. Steric maps from docking studies (e.g., AutoDock-based protocols) can predict reactivity. For example, in STAT3 inhibitor synthesis, pseudoproline oxazolidine analogs enforced trans Leu-Pro peptide bonds, altering binding modes .

Key Research Insights

- Protecting Group Synergy : The Boc and oxazolidine groups enable orthogonal protection in peptide synthesis, reducing side reactions .

- Analytical Derivatization : Conversion to oxazolidines enhances chromatographic resolution for stereochemical analysis .

- Catalyst Sensitivity : Reaction outcomes heavily depend on acid/base catalysts, necessitating careful optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.